![molecular formula C10H6BrNO3 B1414187 3-Bromo-4-cyano-2-formylphenylacetic acid CAS No. 1807078-66-5](/img/structure/B1414187.png)
3-Bromo-4-cyano-2-formylphenylacetic acid
Overview
Description
3-Bromo-4-cyano-2-formylphenylacetic acid (BCFPA) is an important organic compound that has a wide range of applications in research and industry. It is a versatile reagent that has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
3-Bromo-4-cyano-2-formylphenylacetic acid has been widely used in scientific research in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry. It has been used in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. It has also been used in the study of biochemical and physiological processes, such as enzyme inhibition and protein-protein interactions.
Mechanism of Action
3-Bromo-4-cyano-2-formylphenylacetic acid is an organic compound that acts as an inhibitor of enzymes. It binds to the active site of enzymes, blocking the binding of substrates and thus preventing the catalytic activity of the enzyme. It has been shown to inhibit a variety of enzymes, including cytochrome P450, acetylcholinesterase, and proteases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolism, such as cytochrome P450. It has also been shown to inhibit the activity of enzymes involved in neurotransmission, such as acetylcholinesterase. In addition, it has been shown to modulate the activity of receptors, such as muscarinic and nicotinic acetylcholine receptors.
Advantages and Limitations for Lab Experiments
3-Bromo-4-cyano-2-formylphenylacetic acid has several advantages for laboratory experiments. It is a highly soluble compound, making it easy to use in aqueous solutions. It is also a relatively stable compound, making it suitable for long-term storage. However, it is also a relatively expensive compound, making it difficult to use in large-scale experiments.
Future Directions
3-Bromo-4-cyano-2-formylphenylacetic acid has a wide range of potential applications in research and industry. In the future, it could be used as a tool for studying the mechanisms of drug action and for developing new drugs. It could also be used in the synthesis of new compounds, such as peptides and nucleosides. Additionally, it could be used to study biochemical and physiological processes, such as enzyme inhibition and protein-protein interactions. Finally, it could be used to develop new methods for drug delivery and drug targeting.
properties
IUPAC Name |
2-(3-bromo-4-cyano-2-formylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-10-7(4-12)2-1-6(3-9(14)15)8(10)5-13/h1-2,5H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBDGFMRZYSIOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)C=O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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